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Compound of Interest

Compound Name: Mezigdomide

Cat. No.: B2442610

Mezigdomide (formerly CC-92480, also known as BMS-986348) is a potent, orally
administered novel cereblon E3 ligase modulator (CELMoD ™) agent under investigation for
the treatment of relapsed and refractory multiple myeloma (RRMM).[1][2][3] As the most potent
of the CELMoD agents, mezigdomide has demonstrated significant preclinical and clinical
activity, particularly in heavily pretreated patient populations, including those refractory to
immunomodulatory drugs (IMiDs), proteasome inhibitors (Pls), and anti-CD38 monoclonal
antibodies.[4][5] This technical guide provides a detailed overview of the pharmacokinetics (PK)
and pharmacodynamics (PD) of mezigdomide, summarizing key data, experimental
methodologies, and its mechanism of action.

Pharmacodynamics: Mechanism of Action

Mezigdomide exerts its potent anti-myeloma effects by modulating the function of the
Cereblon (CRBN) E3 ubiquitin ligase complex.[3] Unlike earlier IMiDs, mezigdomide was
specifically designed for maximal and rapid degradation of its target proteins.[6][7]

Molecular Action: Mezigdomide binds with high affinity to cereblon, a substrate receptor for the
Cullin 4Aring ligase (CRL4"CRBN") E3 ubiquitin ligase complex.[4][5] This binding alters the
conformation of the complex, inducing the recruitment of neo-substrate proteins for
ubiquitination and subsequent proteasomal degradation.[3][4]

Key Substrates and Downstream Effects: The primary targets of mezigdomide-induced
degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4]
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These proteins are overexpressed in multiple myeloma cells and play a crucial role in their
pathogenesis, proliferation, and survival.[3]

The degradation of Ikaros and Aiolos leads to two main downstream effects:

» Direct Tumoricidal Activity: The elimination of these transcription factors results in potent anti-
proliferative and apoptotic effects in myeloma cells.[4][5] This activity is maintained even in
cell lines resistant to lenalidomome and pomalidomide.[5]

» Immunomodulatory Effects: Mezigdomide enhances the host anti-tumor immune response.
[5] This includes direct T-cell and Natural Killer (NK) cell immune-stimulatory activities and
can reverse T-cell exhaustion.[6][9] Preclinical studies show that mezigdomide enhances T-
cell and NK cell activity, which may synergize with other immunotherapies.[10]

Mezigdomide is considered the most potent CELMoD, demonstrating 100% closure of the
cereblon E3 ligase complex, compared to approximately 50% for iberdomide and 20% for
pomalidomide.[11] This leads to a remarkably rapid and intense degradation of Ikaros and
Aiolos.[11]
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Caption: Mezigdomide's mechanism of action via the CRL4-CRBN E3 ligase complex.
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Pharmacokinetics

Clinical studies have characterized the pharmacokinetic profile of mezigdomide, revealing
dose-dependent and linear kinetics.

Absorption: Mezigdomide is administered orally in capsule form.[1][12] It is rapidly absorbed.
[13] A population PK model developed from data in healthy subjects demonstrated a linear
dose-exposure relationship.[4] The oral bioavailability is affected by food and concomitant
medications:

» Food Effect: A high-fat meal was found to increase oral bioavailability by approximately 30%.

[7]

» Acid Reducing Agents (ARAs): Co-administration with a proton pump inhibitor (PPI)
decreased oral bioavailability by about 64%.[7] Mezigdomide is a weak-base compound
with pH-dependent solubility, which decreases significantly as pH increases.[7]

Distribution: Specific data on the volume of distribution and protein binding were not detailed in
the provided search results.

Metabolism: Mezigdomide is primarily eliminated through hepatic metabolism.[13]

Excretion: Renal elimination plays a minor role in the clearance of mezigdomide.[13]
Consequently, studies have shown that mezigdomide dose modifications are likely not
required for patients with mild to moderate renal impairment (Creatinine Clearance [CrCI] = 30
mL/min).[13] There was no apparent relationship between CrCl and mezigdomide oral
clearance or systemic exposures.[13]

Summary of Pharmacokinetic Data
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Parameter Description Finding Citation
Administration Route of delivery Oral [1]
Dose-dependent,
o Dose-exposure linear PK with

Kinetics ) ) ) ) ) [41[13]

relationship increasing systemic
exposure.

Absorption Speed of uptake Rapid absorption. [13]
Impact of high-fat ~30% increase in oral

Food Effect ] o ] o [7]
meal on bioavailability  bioavailability.

_ Impact of Proton ~64% decrease in oral

Drug Interaction o ) o [7]

Pump Inhibitors (PPIs)  bioavailability.
) Primary site of )

Metabolism ) Hepatic. [13]

metabolic clearance
o Role of kidneys in Renal elimination

Elimination ) [13]
drug clearance plays a minor role.
Dosing in mild to o

] Dose modifications
Renal Impairment moderate renal [13]

impairment

are likely not required.

Clinical Efficacy and Safety

Mezigdomide has been evaluated in several clinical trials, both as a monotherapy and in

combination with other anti-myeloma agents, demonstrating promising efficacy in a heavily

pretreated patient population.

Efficacy in Combination with Dexamethasone (CC-
92480-MM-001 Study)

In the pivotal phase 1/2 CC-92480-MM-001 study, mezigdomide was combined with
dexamethasone in patients with RRMM.[6] The recommended phase 2 dose (RP2D) was

identified as 1.0 mg of mezigdomide taken once daily for 21 days of a 28-day cycle.[6][14]
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Overall
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e Rate
(ORR)

Very
Good
Partial
Respons
e (VGPR)
or Better

Median
Duration
of
Respons
e (DOR)

Median
Progressi
on-Free
Survival
(PFS)

Citation

Phase 1
(Dose-

Escalation)

25%

13%

[15]

Phase 2
(Dose-

Expansion)

101

41%

25%

7.6 months

4.4 months

[6][15]

Phase 2
(Triple-
Class

Refractory)

101

40.6%

24.8%

[4]

Phase 2
(Prior Anti-
BCMA
Therapy)

30

50%

[4]015]

Phase 2
(Extramed
ullary
Plasmacyt

omas)

40

30%

[4]015]

Efficacy in Combination with Other Agents

Mezigdomide has also shown high response rates when combined with proteasome inhibitors.

» With Bortezomib and Dexamethasone (MeziVd): An overall response rate (ORR) of 85.7%
was observed in the dose-expansion cohort, with a median PFS of 17.5 months.[16]
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o With Carfilzomib and Dexamethasone (MeziKd): This combination yielded an ORR of 85.2%.
[16]

» With Trametinib and Dexamethasone: An ORR of 75% was reported.[17]

Safety and Tolerability

The safety profile of mezigdomide is considered manageable, with myelosuppression being
the most common adverse event.[6] This is consistent with its mechanism of action, as Ikaros
and Aiolos are involved in granulocyte maturation.[4][8]

Adverse Event (Any Dose-Escalation Cohort L.
Citation

Grade) (N=77)

Neutropenia 81% [15]

Infections and Infestations 74% [15]

Anemia 61% [15]

Thrombocytopenia 51% [15]

Grade 3/4 Treatment-Emergent Adverse Events (TEAES):

o Neutropenia: This is the most common grade 3/4 TEAE, occurring in 71.5% to 85.0% of
patients across various combination cohorts.[4][17] It is generally responsive to growth factor
support.[18]

« Infections: Reported in 40.3% of patients in the phase 1 component of the CC-92480-MM-
001 study.[4]

o Dose-Limiting Toxicities: In the phase 1 trial, the most common dose-limiting toxicities were
neutropenia and febrile neutropenia.[6][14]

Experimental Protocols and Methodologies

The clinical development of mezigdomide has been supported by robust preclinical and
translational biomarker analyses.
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Pharmacokinetic Analysis:

» Bioanalytic Method: A validated chiral liquid chromatography—tandem mass spectrometry
(LC-MS/MS) assay was used to determine the plasma concentrations of mezigdomide.[7]
The method involves solid phase extraction of the drug and its deuterated internal standard
from human plasma.[7]

Pharmacodynamic Biomarker Analysis:

o Target Engagement and Substrate Degradation: The degradation of Ikaros and Aiolos in
patient peripheral blood and bone marrow samples is a key PD biomarker. In the CC-92480-
MM-002 trial, a 0.6 mg dose of mezigdomide was necessary to achieve greater than 50%
degradation of Aiolos in peripheral blood T-cells.[19]

o Methodology: Flow cytometry is used to measure the expression of Aiolos in T-cells and to
conduct immunophenotyping of immune cell populations (e.g., NK cells, T-cells).[19][20]

e Tumor Burden Biomarkers: Serum free light chain (sFLC) and soluble B-cell maturation
antigen (sBCMA) levels are analyzed as biomarkers for tumor response.[19]

e Immune Cell Profiling: High-dimensional mass cytometry (CyTOF) has been used to profile
immune populations in the bone marrow microenvironment at a single-cell resolution,
revealing shifts from exhausted to activated T-cell and NK cell populations upon treatment.
[20]

Preclinical Assays:

« In Vitro Cytotoxicity Assays: The synergistic anti-tumor activity of mezigdomide in
combination with other agents like daratumumab has been evaluated using complement-
dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC)
assays in multiple myeloma cell lines.[19]
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Caption: A generalized workflow for pharmacodynamic biomarker analysis in mezigdomide

trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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